β-Glucuronidase Inhibition: Target Compound vs. 2-Phenyl-1,3-indandione (Phenindione)
In the only direct comparative enzymatic study identified for this compound class, 2‑benzhydryl‑1,3‑indandione (the target compound) exhibited potent inhibition of β‑glucuronidase from rat and bovine tissues, while 2‑phenyl‑1,3‑indandione (phenindione) was characterised as only a weak inhibitor [1]. Small structural alterations, including introduction of substituents onto the phenyl rings, consistently reduced inhibitory activity; bulky substituents were particularly unfavourable, and the inhibition was uncompetitive and unrelated to anticoagulant activity [1]. The study establishes that the gem‑diphenyl substitution pattern is a key driver of potency.
| Evidence Dimension | β-Glucuronidase inhibitory potency (rat/bovine tissue lysates) |
|---|---|
| Target Compound Data | Potent inhibitor (qualitative; IC₅₀ not reported numerically in the primary paper) |
| Comparator Or Baseline | 2-Phenyl-1,3-indandione (phenindione): weak inhibitor; other 2-diarylmethyl analogues with substituted or smaller aryl groups: reduced or lost activity |
| Quantified Difference | Rank-order: target compound ≫ phenindione and substituted analogues; exact fold difference not available from the primary source |
| Conditions | β-Glucuronidase assay in rat and bovine tissue preparations; Biochemical Pharmacology 25(12):1397–1403 (1976) |
Why This Matters
For any application requiring selective β‑glucuronidase inhibition without anticoagulant liability, the target compound is the only validated diarylmethyl‑indandione scaffold, and replacing it with phenindione or mono‑arylidene analogues would forfeit the activity.
- [1] van den Berg, G., de Winter, M.L., de Boer, W.A. & Nauta, W.T. (1976). Inhibition of β-glucuronidase by 2-diarylmethyl-1,3-indandiones. Biochemical Pharmacology, 25(12), 1397–1403. DOI: 10.1016/0006-2952(76)90110-6 View Source
